molecular formula C18H37Br B154017 1-Bromooctadecane CAS No. 112-89-0

1-Bromooctadecane

Cat. No.: B154017
CAS No.: 112-89-0
M. Wt: 333.4 g/mol
InChI Key: WSULSMOGMLRGKU-UHFFFAOYSA-N
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Description

C18H37Br . It is a long-chain alkyl halide, characterized by a bromine atom attached to the terminal carbon of an eighteen-carbon alkane chain. This compound is a key building block in organic synthesis, particularly in the preparation of surfactants, lubricants, and other specialty chemicals .

Mechanism of Action

Target of Action

1-Bromooctadecane, also known as Octadecyl bromide or Stearyl bromide , is primarily used as a building block in organic synthesis . Its primary targets are carbon nanotubes, which it is used to functionalize .

Mode of Action

This compound undergoes nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons. This results in the replacement of the bromine atom in this compound with the nucleophile .

Biochemical Pathways

It is known that the compound is used in the synthesis of shortened single-walled carbon nanotubes (s-swcnts) . These s-SWCNTs have various applications in nanotechnology, electronics, and materials science .

Pharmacokinetics

It is insoluble in water , which could limit its absorption in the body.

Result of Action

The primary result of this compound’s action is the functionalization of carbon nanotubes . This involves the attachment of functional groups to the nanotubes, altering their properties and making them suitable for various applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound decomposes when exposed to light . Therefore, it should be stored in a cool, well-ventilated place away from light . Furthermore, it is incompatible with strong oxidizing agents and strong bases , indicating that its stability and efficacy could be affected in environments containing these substances.

Preparation Methods

1-Bromooctadecane is typically synthesized through the reaction of stearyl alcohol with hydrogen bromide. The process involves heating the alcohol to 100°C and introducing dry hydrogen bromide, maintaining the reaction temperature between 100-120°C until the solution no longer absorbs hydrogen bromide. The resulting bromide is then separated, washed with concentrated sulfuric acid, and further purified using methanol and ammonia. The final product is obtained through vacuum distillation, yielding a high-purity compound .

Industrial Production Method:

    Reactants: Stearyl alcohol and hydrogen bromide.

    Conditions: Heating to 100°C, maintaining 100-120°C during the reaction.

    Purification: Washing with sulfuric acid, methanol, and ammonia; vacuum distillation.

Chemical Reactions Analysis

1-Bromooctadecane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:

    Nucleophilic Substitution: The bromine atom is replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines, forming alcohols, ethers, or amines, respectively.

    Reduction: The compound can be reduced to octadecane using reducing agents like sodium borohydride.

    Elimination: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.

    Reduction: Sodium borohydride in ethanol.

    Elimination: Potassium hydroxide in ethanol.

Major Products:

Scientific Research Applications

1-Bromooctadecane has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

1-Bromooctadecane is part of a family of long-chain alkyl halides, each with unique properties and applications. Similar compounds include:

  • 1-Bromohexadecane (C16H33Br)
  • 1-Bromododecane (C12H25Br)
  • 1-Bromoeicosane (C20H41Br)
  • 1-Bromotetradecane (C14H29Br)

Comparison:

This compound stands out due to its optimal chain length, making it particularly useful in the synthesis of surfactants and in the functionalization of carbon nanotubes.

Properties

IUPAC Name

1-bromooctadecane
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InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3
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InChI Key

WSULSMOGMLRGKU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCBr
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Molecular Formula

C18H37Br
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DSSTOX Substance ID

DTXSID8059423
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Molecular Weight

333.4 g/mol
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Physical Description

White odorless solid; mp = 25-30 deg C; [Alfa Aesar MSDS]
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Vapor Pressure

0.00000594 [mmHg]
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CAS No.

112-89-0
Record name 1-Bromooctadecane
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Synthesis routes and methods I

Procedure details

Octadecan-1-ol (1a) (520 mg, 1.92 mmol) and Ph3P (550 mg, 2.10 mmol) were dissolved in CH2Cl2 (25 mL). The mixture was cooled in an ice bath and CBr4 (630 mg, 1.90 mmol) was added with stirring. The mixture was allowed to warm to r.t. and was stirred overnight, then it was concentrated under a stream of N2 and the residue was subjected to flash column chromatography on silica, eluting with hexane, to afford 1-bromooctadecane (2a) (605 mg, 96%) as a waxy solid; mp 26-28° C.
Quantity
520 mg
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reactant
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550 mg
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25 mL
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630 mg
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Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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